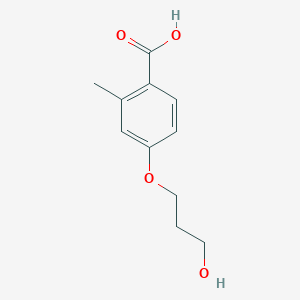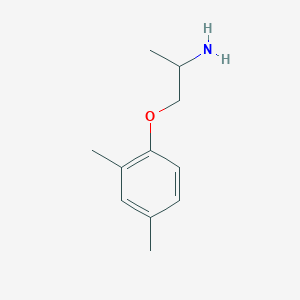![molecular formula C14H21ClN2O2 B12079755 benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride CAS No. 1702381-45-0](/img/structure/B12079755.png)
benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine). This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with (1S,3R)-3-aminocyclohexanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Benzyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;hydrochloride
- Benzyl N-[(1S,3R)-3-amino-1-methylcyclobutyl]carbamate;hydrochloride
Uniqueness
Benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride is unique due to its specific stereochemistry and the presence of the cyclohexyl group. This gives it distinct physical and chemical properties compared to similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1702381-45-0 |
|---|---|
分子式 |
C14H21ClN2O2 |
分子量 |
284.78 g/mol |
IUPAC名 |
benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H/t12-,13+;/m1./s1 |
InChIキー |
SBODKRLYZILWEM-KZCZEQIWSA-N |
異性体SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N.Cl |
正規SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)




